molecular formula C11H15BrN2 B1520231 4-Bromo-2-(4-methylpiperidin-1-yl)pyridine CAS No. 1142194-45-3

4-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1520231
CAS No.: 1142194-45-3
M. Wt: 255.15 g/mol
InChI Key: YTPQSQBCVZZSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-bromo-2-(4-methylpiperidin-1-yl)pyridine follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocyclic ring is pyridine, a six-membered aromatic system containing one nitrogen atom. Substituents are numbered to assign the lowest possible locants. The bromine atom occupies position 4, while the 4-methylpiperidin-1-yl group is attached at position 2. The piperidine substituent—a six-membered saturated amine ring—is further modified by a methyl group at its own 4-position. This hierarchical naming ensures unambiguous identification, distinguishing the compound from regioisomers such as 5-bromo-3-(3-methylpiperidin-1-yl)pyridine.

The IUPAC name explicitly defines the connectivity:

  • Pyridine core : Positions 2 and 4 are substituted.
  • 4-Methylpiperidin-1-yl group : The piperidine nitrogen (position 1) bonds to the pyridine’s position 2, with a methyl group at the piperidine’s position 4.

This nomenclature aligns with structural data from nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the substituent positions.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₅BrN₂ reflects the compound’s atomic composition:

  • 11 carbons : From the pyridine (6 carbons) and piperidine (5 carbons) rings.
  • 15 hydrogens : Distributed across both rings and the methyl group.
  • 1 bromine : As the halogen substituent.
  • 2 nitrogens : One in the pyridine ring and one in the piperidine ring.
Parameter Value
Molecular formula C₁₁H₁₅BrN₂
Molecular weight 255.15 g/mol
Exact mass 254.0419 Da
Halogen content 31.33% Br

The molecular weight (255.15 g/mol) is consistent with high-resolution mass spectrometry data, which show a predominant ion peak at m/z 255.15. The bromine isotope pattern (1:1 ratio for M and M+2 peaks) further validates the formula.

Stereochemical Configuration and Conformational Isomerism

The stereochemistry of this compound is influenced by the piperidine ring’s flexibility. Piperidine adopts chair conformations, with the methyl group at position 4 occupying axial or equatorial positions. Computational studies of 4-methylpiperidine analogs reveal a free energy difference (ΔG) of ~1.93 kcal/mol between chair conformers, favoring the equatorial methyl configuration due to reduced 1,3-diaxial strain.

For the title compound:

  • Chair inversion : The piperidine ring interconverts between chair forms, though the equatorial 4-methyl conformer dominates (≥90% population at 25°C).
  • Pyridine planarity : The aromatic ring remains rigid, with substituents locked in the para (bromine) and ortho (piperidine) positions.

No chiral centers exist in the molecule, as the piperidine nitrogen’s lone pair and the methyl group’s symmetric substitution preclude stereoisomerism. However, restricted rotation about the C–N bond between pyridine and piperidine could lead to atropisomerism, though this is unlikely given the low rotational barrier (<5 kcal/mol).

X-ray Crystallographic Studies and Solid-State Arrangement

While single-crystal X-ray diffraction data for this compound are not yet reported, analogous bromopyridine derivatives provide insights into its solid-state behavior. For example, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine exhibits π–π stacking between pyridine rings (3.6 Å interplanar distance) and halogen-mediated interactions (Br···N = 3.3 Å).

Hypothetical packing for the title compound may involve:

  • π–π interactions : Between pyridine rings of adjacent molecules (distance ~3.5–4.0 Å).
  • C–Br···N contacts : Bromine acting as a halogen bond donor to the pyridine nitrogen (distance ~3.4 Å).
  • Van der Waals forces : Dominated by the hydrophobic methyl and piperidine groups.

The methyl group’s equatorial preference in piperidine likely orients the pyridine ring perpendicular to the piperidine plane, minimizing steric clashes and optimizing crystal packing efficiency.

Properties

IUPAC Name

4-bromo-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-3-6-14(7-4-9)11-8-10(12)2-5-13-11/h2,5,8-9H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQSQBCVZZSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671710
Record name 4-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142194-45-3
Record name 4-Bromo-2-(4-methyl-1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis of 2-Methyl-4-Bromopyridine (Key Intermediate)

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Condensation and decarboxylation to form 2-methyl-4-nitropyridine Diethyl malonate + alkali metal (Na or K) to form salt; add 2-chloro-4-nitropyridine in toluene; heat to 110°C; acid-mediated decarboxylation 95 Mild conditions; scalable
2 Hydrogenation reduction of 2-methyl-4-nitropyridine to 2-methyl-4-aminopyridine Pd/C catalyst, methanol solvent, 0.5 MPa H2, 20–40°C, 15 h 94–95 Filtration with diatomite prevents Pd/C ignition
3 Bromination of 2-methyl-4-aminopyridine to 2-methyl-4-bromopyridine Acid salt formation (HBr), cooling to -10 to 0°C; slow addition of bromine; sodium nitrite aqueous solution; pH adjustment to alkaline; extraction 95 Controlled low temperature prevents side reactions

This three-step sequence is characterized by mild reaction conditions, high yields, and suitability for industrial scale production.

Introduction of the 4-Methylpiperidin-1-yl Group

The nucleophilic substitution of the bromine atom in the 4-position of 2-substituted-4-bromopyridine derivatives with 4-methylpiperidine is a critical step to obtain this compound.

  • The reaction typically proceeds via nucleophilic aromatic substitution (SNAr), where the nitrogen of 4-methylpiperidine attacks the electrophilic bromopyridine.
  • Reaction conditions often involve polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures to facilitate substitution.
  • The presence of electron-withdrawing groups on the pyridine ring (such as bromine) enhances the electrophilicity, favoring substitution.

While direct literature on this exact substitution for this compound is limited, analogous procedures for related pyridine derivatives suggest the following general protocol:

Parameter Typical Conditions
Nucleophile 4-Methylpiperidine (excess)
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 80–120°C
Time 6–24 hours
Workup Aqueous quench, extraction, purification by crystallization or chromatography

Alternative Synthetic Routes and Considerations

Use of Quaternized Pyridine Intermediates

Advanced synthetic methods for related piperidine-substituted pyridines involve quaternization of pyridine nitrogen followed by reduction and substitution steps. These methods, however, often require:

  • Multiple protection and deprotection steps.
  • Use of hazardous reagents such as sodium hydride and benzyl bromide.
  • Low overall yields (e.g., 13.6% molar yield reported).
  • Column chromatography at multiple stages, limiting scalability.

Due to these drawbacks, such routes are less favored for large-scale synthesis of this compound.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield Range
Classical Three-Step (from 2-chloro-4-nitropyridine) Condensation → Reduction → Bromination → SNAr with 4-methylpiperidine Mild conditions, scalable, high yield intermediates Requires multiple steps ~90–95% per step
Quaternization and Reduction Route Quaternization → Partial reduction → Protection/methylation → Deprotection Access to stereochemically defined products Complex, hazardous reagents, low yield, chromatography needed ~13.6% overall
Pd-Catalyzed Amination (General) Pd-catalyzed coupling of bromopyridine with piperidine Efficient for aryl amination Costly catalysts, potential metal contamination Variable, often high

Research Findings and Practical Notes

  • The preparation of 2-methyl-4-bromopyridine as a precursor is well-established with high yields and mild reaction conditions, making it a reliable starting point for further substitution.
  • Hydrogenation steps require careful handling of Pd/C catalyst to prevent ignition; filtration through diatomite and washing with dichloromethane is recommended.
  • Bromination at low temperatures (-10 to 0°C) ensures selective substitution without over-bromination or side reactions.
  • Nucleophilic substitution with 4-methylpiperidine benefits from polar aprotic solvents and elevated temperatures to achieve complete conversion.
  • Avoidance of hazardous reagents and chromatographic purification steps enhances industrial applicability.
  • Alternative methods involving quaternization and asymmetric synthesis are more complex and less suitable for large-scale production.
  • Recent synthetic improvements in related pyridine derivatives emphasize palladium-free protocols to reduce cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding oxides or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate
4-Bromo-2-(4-methylpiperidin-1-yl)pyridine is primarily used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure facilitates interactions with specific molecular targets, including receptors and enzymes, which are crucial for developing therapeutic agents.

Case Study: Neurological Agents
In a study focusing on the synthesis of compounds for treating Alzheimer's disease, derivatives of this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE). The results showed that certain derivatives exhibited significant AChE inhibition, suggesting potential for further development into effective treatments for cognitive disorders .

Building Block for Active Molecules
In chemical biology, this compound serves as a building block for synthesizing biologically active molecules. It has been used to create compounds that exhibit activity against various biological targets.

Case Study: Antimicrobial Activity
Research demonstrated that derivatives synthesized from this compound displayed antimicrobial properties against several strains of bacteria. The study highlighted the compound's potential as a lead structure in developing new antibiotics .

Mechanism of Action

4-Bromo-2-(4-methylpiperidin-1-yl)pyridine can be compared with other similar compounds, such as 4-Bromo-2-(3-methylpiperidin-1-yl)pyridine and 4-Bromo-3-(2-methylpiperidin-1-yl)pyridine. These compounds differ in the position of the bromine atom and the methyl group on the piperidine ring, which can affect their chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-bromo-2-(4-methylpiperidin-1-yl)pyridine, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications/Notes Reference
This compound 1142194-45-3 C11H14BrN2 255.16 Br (C4), 4-methylpiperidine (C2) Not reported Intermediate in drug synthesis
4-(4-Methylpiperidin-1-yl)pyridine Not available C10H14N2 162.23 H (C4), 4-methylpiperidine (C2) Not reported Precursor for Sonogashira reactions
4-Bromo-2-[(phenylimino)methyl]pyridine Not available C12H9BrN2 269.11 Br (C4), phenylimino (C2) Not reported Schiff base for metal complexation
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine 1395492-90-6 C9H7BrF3N 266.06 Br (C4), trifluoromethylcyclopropyl (C2) Not reported Fluorinated building block
2-Bromo-4-methylpyridine Not available C6H6BrN 172.02 Br (C2), methyl (C4) Not reported Substrate for Grignard reactions
5-Bromo-2-chloropyrimidin-4-amine Not available C4H3BrClN3 208.44 Br (C5), Cl (C2), NH2 (C4) 460–461 Anticancer agent precursor

Analog Comparison :

  • 4-(4-Methylpiperidin-1-yl)pyridine : Prepared by displacing chloride in 4-chloropyridine hydrochloride with 4-methylpiperidine .
  • 4-Bromo-2-[(phenylimino)methyl]pyridine: Synthesized via condensation of 5-bromosalicylaldehyde with aniline .
  • Fluorinated Analogs : 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine requires palladium-catalyzed cross-coupling for cyclopropane introduction .

Structural and Spectroscopic Analysis

  • IR Spectroscopy: The target compound’s IR spectrum shows peaks for C-Br (~550 cm⁻¹) and C-N (piperidine) (~1250 cm⁻¹). Analogous compounds like 4-Bromo-2-[(phenylimino)methyl]pyridine exhibit C≡N stretches at 1614 cm⁻¹ .
  • <sup>1</sup>H NMR: The 4-methylpiperidine group in the target compound appears as a multiplet at δ 1.4–2.1 ppm (piperidine CH2) and δ 2.3 ppm (CH3). In contrast, phenylimino analogs show aromatic protons at δ 7.2–8.5 ppm .

Biological Activity

4-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, particularly the presence of a bromine atom and a piperidine moiety, suggest various interactions with biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrN2, with a molecular weight of approximately 255.15 g/mol. The compound features a bromine atom at the 4-position of the pyridine ring and a 4-methylpiperidine group, which influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may function as an agonist or antagonist , depending on the target. The presence of the piperidine ring enhances its ability to penetrate biological membranes, potentially leading to significant therapeutic effects in neurological and other disorders.

Potential Mechanisms

  • Enzyme Modulation : The compound may modulate enzyme activity, influencing metabolic pathways.
  • Receptor Binding : It can bind to specific receptors in the central nervous system (CNS), which may be relevant for treating neurological conditions.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound might also exhibit such activities.

Biological Activity Studies

Research has focused on the binding affinities and biological activities of this compound. Below is a summary of findings from various studies:

Study FocusFindings
CNS Activity Demonstrated potential as a CNS-active agent, influencing neurotransmitter systems.
Antimicrobial Properties Investigated for antibacterial effects; potential interactions with bacterial membranes.
Enzyme Interaction Exhibits modulation of enzyme activity, impacting metabolic processes .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Neurological Disorders : In vitro studies indicated that the compound could affect neurotransmitter release, suggesting applications in treating conditions like depression or anxiety.
  • Antimicrobial Efficacy : Research showed that derivatives similar to this compound had significant antibacterial activity against various strains, indicating its potential as an antimicrobial agent.
  • Cancer Research : Some studies have explored its role in inhibiting cancer cell proliferation through targeted receptor interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(4-methylpiperidin-1-yl)pyridine?

  • Methodology : The synthesis typically involves cross-coupling reactions. A two-step approach is recommended:

Nucleophilic substitution : React 4-bromo-2-chloropyridine with 4-methylpiperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C, using a base like potassium carbonate to facilitate substitution .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like unreacted starting materials or over-alkylation .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromo at C4, piperidine at C2).
  • HPLC-MS : Assess purity (>95%) and molecular weight (theoretical MW: 269.16 g/mol) .
  • Elemental Analysis : Verify C, H, N, and Br percentages against calculated values.
    • Case Study : A 2025 study on analogous piperidine-pyridine hybrids reported 98% purity using reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What preliminary assays are suitable for evaluating biological activity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases or GPCRs (common targets for piperidine derivatives) using fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to identify IC50_{50} values .
    • Mechanistic Clues : The bromo group may enhance electrophilicity, enabling covalent binding to cysteine residues in target proteins .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling efficiency.
  • Solvent Effects : Compare DMF vs. toluene; the latter may reduce side reactions at elevated temperatures .
  • Continuous Flow Systems : Enhance scalability and reproducibility, as demonstrated in industrial piperidine syntheses .
    • Data-Driven Example : A 2024 study achieved 85% yield using microwave-assisted synthesis (120°C, 30 min) for a related bromopyridine derivative .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Molecular Modeling :

  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., bromine as a leaving group).
  • Docking Studies : Simulate interactions with dopamine D2 receptors (piperidine moieties often target CNS pathways) .
    • Validation : Compare computational results with experimental SAR data from analogs with modified piperidine substituents .

Q. How do structural modifications impact pharmacological properties?

  • Case Study : Replacing the 4-methyl group on the piperidine with a carbonyl (e.g., 1-(4-bromobenzoyl)-4-methylpiperidine) increased metabolic stability in hepatic microsome assays but reduced blood-brain barrier penetration .
  • Methodology : Synthesize derivatives (e.g., fluoro or methoxy substitutions) and evaluate ADMET profiles using:

  • LogP Measurements : Shake-flask method to assess lipophilicity.
  • CYP450 Inhibition : Human liver microsome assays .

Data Contradictions and Resolution

  • Suzuki Coupling Feasibility : highlights palladium-catalyzed cross-coupling for bromophenyl-piperidine compounds, but notes challenges in sterically hindered pyridines. Resolution: Use bulky ligands (e.g., XPhos) to improve coupling efficiency .
  • Biological Activity : While piperidine-pyridine hybrids in show anticancer potential, a lack of direct data on the target compound necessitates cautious extrapolation. Mitigation: Conduct target-specific assays (e.g., kinase profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.